3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
“3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester” is a synthetic compound with the molecular formula C12H21NO5 . It has a molecular weight of 259.3 .
Molecular Structure Analysis
The InChI key for this compound is YYLYNLCAWXUCDY-UHFFFAOYSA-N . The canonical SMILES representation is CC©©OC(=O)N1CCCC(C1)OCC(=O)O .
Scientific Research Applications
Anticancer and Antimicrobial Applications
Cinnamic acid derivatives, including structures similar to 3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester, have been extensively studied for their anticancer properties. These derivatives exhibit a range of biological activities, highlighting the potential of carboxylic acid esters in medicinal research as traditional and synthetic antitumor agents. Their rich medicinal tradition, combined with recent attention towards antitumor efficacy, underscores their significance in anticancer research (De, Baltas, & Bedos-Belval, 2011). Moreover, natural neo fatty acids and their derivatives, including tert-butyl esters, have demonstrated various biological activities, presenting them as promising candidates for future chemical preparations with antioxidant, anticancer, antimicrobial, and antibacterial properties (Dembitsky, 2006).
Synthesis of N-Heterocycles
Tert-butanesulfinamide, related to tert-butyl esters, has been used in the asymmetric synthesis of N-heterocycles, including piperidines and pyrrolidines. This methodology facilitates access to structurally diverse N-heterocycles, which are core structures in many natural products and therapeutically relevant compounds, demonstrating the versatility of tert-butyl ester derivatives in organic synthesis (Philip, Radhika, Saranya, & Anilkumar, 2020).
Conducting Polymers and Material Science
In the realm of materials science, the synthesis and applications of conducting polymers have been explored, with an emphasis on terpolymerization processes that include carboxylic acid monomers. This research direction aims to enhance the optical, electrochemical, and conductive properties of polymers for applications in biosensing, corrosion inhibition, and solar cells, highlighting the potential of carboxylic acid ester derivatives in advanced material applications (Adeosun, Katowah, Asiri, & Hussein, 2021).
Biotechnological and Environmental Applications
The versatility of carboxylic acid esters extends to biotechnology, where derivatives like carboxymethyl cellulose acetate butyrate have found applications in coating technologies and pharmaceutical research, underscoring their potential in creating more consistent and defect-free applications. Their ability to modulate the release rate of compounds makes them valuable tools in drug delivery systems (El-Sakhawy, Kamel, Salama, & Sarhan, 2014).
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-5-9(7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLYNLCAWXUCDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655151 | |
Record name | {[1-(tert-Butoxycarbonyl)piperidin-3-yl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
231622-09-6 | |
Record name | {[1-(tert-Butoxycarbonyl)piperidin-3-yl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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